Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 299950-97-3
Cat. No.: VC16084317
Molecular Formula: C20H23NO4S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299950-97-3 |
|---|---|
| Molecular Formula | C20H23NO4S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H23NO4S/c1-3-24-20(23)18-14-9-5-7-11-16(14)26-19(18)21-17(22)12-25-15-10-6-4-8-13(15)2/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,21,22) |
| Standard InChI Key | BMTFKRVVECHSOY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3C |
Introduction
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H23NO4S and a molecular weight of approximately 373.47 g/mol . This compound features a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring, along with various functional groups such as an ethyl ester and an amide group linked to a 2-methylphenoxy moiety.
Structural Information
The structural features of Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are crucial for understanding its potential applications. The compound's SMILES notation is CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3C, and its InChIKey is BMTFKRVVECHSOY-UHFFFAOYSA-N .
Key Structural Features:
-
Benzothiophene Core: Provides a stable framework for the molecule.
-
2-Methylphenoxy Group: Contributes to the compound's lipophilicity and potential biological activity.
-
Ethyl Ester Group: Enhances solubility and may influence metabolic stability.
Synthesis and Chemical Reactivity
The synthesis of Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to optimize yield and purity.
Synthesis Steps:
-
Formation of the Benzothiophene Core: This involves the synthesis of the tetrahydrobenzothiophene ring system.
-
Introduction of Functional Groups: The addition of the ethyl ester and the 2-methylphenoxyacetyl group to the benzothiophene core.
Potential Applications
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in medicinal chemistry, particularly due to its unique structural features and reactivity. Interaction studies are crucial for understanding how this compound interacts with biological targets, which may involve binding assays and in vitro experiments.
Potential Biological Activities:
-
Pharmacological Effects: May exhibit activity against specific biological targets, influencing various physiological processes.
-
Drug Development: Could serve as a lead compound for the development of new drugs.
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Contains a chlorine substituent; potential for varied biological activity. | |
| Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Similar structure but with a different halogen; may exhibit distinct pharmacological properties. | |
| Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Methyl substitution could influence lipophilicity and bioactivity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume